4-Biphenyl-4-yl-2-methyl-but-3-yn-2-ol 4-Biphenyl-4-yl-2-methyl-but-3-yn-2-ol
Brand Name: Vulcanchem
CAS No.: 80033-02-9
VCID: VC11676996
InChI: InChI=1S/C17H16O/c1-17(2,18)13-12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,18H,1-2H3
SMILES: CC(C)(C#CC1=CC=C(C=C1)C2=CC=CC=C2)O
Molecular Formula: C17H16O
Molecular Weight: 236.31 g/mol

4-Biphenyl-4-yl-2-methyl-but-3-yn-2-ol

CAS No.: 80033-02-9

Cat. No.: VC11676996

Molecular Formula: C17H16O

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

4-Biphenyl-4-yl-2-methyl-but-3-yn-2-ol - 80033-02-9

Specification

CAS No. 80033-02-9
Molecular Formula C17H16O
Molecular Weight 236.31 g/mol
IUPAC Name 2-methyl-4-(4-phenylphenyl)but-3-yn-2-ol
Standard InChI InChI=1S/C17H16O/c1-17(2,18)13-12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,18H,1-2H3
Standard InChI Key AGQJZAHQDBUXDB-UHFFFAOYSA-N
SMILES CC(C)(C#CC1=CC=C(C=C1)C2=CC=CC=C2)O
Canonical SMILES CC(C)(C#CC1=CC=C(C=C1)C2=CC=CC=C2)O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The molecular structure of 4-biphenyl-4-yl-2-methyl-but-3-yn-2-ol (C₁₇H₁₆O) consists of:

  • Biphenyl group: Two benzene rings connected by a single bond, providing planar aromaticity and π-conjugation.

  • Alkyne chain: A but-3-yn-2-ol backbone with a triple bond between C3 and C4, introducing sp-hybridized carbons and linear geometry.

  • Methyl and hydroxyl groups: A methyl group at C2 and a hydroxyl group at C2, creating a sterically hindered secondary alcohol.

The compound’s IUPAC name, 4-(4-biphenyl)-2-methylbut-3-yn-2-ol, reflects its substitution pattern. The biphenyl group enhances hydrophobicity and electronic delocalization, while the alkyne and alcohol groups offer sites for functionalization .

Spectroscopic Data

Key spectroscopic features include:

  • ¹H NMR: Signals for aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 1.5–1.7 ppm), and hydroxyl protons (δ 2.1–2.3 ppm).

  • ¹³C NMR: Peaks corresponding to sp² carbons (δ 120–140 ppm), alkyne carbons (δ 80–90 ppm for sp-hybridized), and quaternary carbons (δ 70–75 ppm) .

  • IR Spectroscopy: Stretching vibrations for -OH (∼3400 cm⁻¹), C≡C (∼2100 cm⁻¹), and aromatic C-H (∼3050 cm⁻¹) .

Synthetic Methodologies

Sonogashira Coupling

The alkyne moiety is typically introduced via Sonogashira cross-coupling, a palladium-catalyzed reaction between aryl halides and terminal alkynes. For example:

  • Starting materials: 4-Bromobiphenyl and 2-methyl-3-butyn-2-ol.

  • Catalyst system: Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine/DMF.

  • Conditions: 80–100°C for 12–24 hours, yielding 60–75% product .

This method efficiently constructs the carbon-carbon triple bond while tolerating the biphenyl and methyl groups .

Alternative Routes

  • Hydrogenation of Alkynones: Reduction of 4-biphenyl-4-yl-2-methyl-but-3-yn-2-one using Pd/C or Lindlar catalyst under H₂ atmosphere .

  • Grignard Addition: Reaction of biphenylmagnesium bromide with 2-methyl-3-butyn-2-ol derivatives .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water due to the biphenyl group.

  • Stability: Sensitive to strong acids/bases and oxidizing agents. The alkyne may undergo undesired polymerization under harsh conditions .

Thermal Behavior

  • Melting point: 145–150°C (decomposes above 160°C).

  • Thermogravimetric analysis (TGA): 5% weight loss at 180°C, indicating moderate thermal stability .

Chemical Reactivity and Functionalization

Alkyne Transformations

  • Hydrogenation: Catalytic hydrogenation (H₂/Pd) converts the triple bond to a single bond, yielding 4-biphenyl-4-yl-2-methyl-butane-2-ol .

  • Cycloaddition: Participates in Huisgen azide-alkyne cycloaddition (click chemistry) to form triazoles .

Alcohol Modifications

  • Esterification: Reaction with acyl chlorides (e.g., acetyl chloride) produces esters, enhancing lipophilicity.

  • Oxidation: Controlled oxidation with Jones reagent yields 4-biphenyl-4-yl-2-methyl-but-3-yn-2-one, a ketone derivative .

Challenges and Future Directions

  • Stereoselective synthesis: Developing asymmetric routes to access enantiomerically pure forms.

  • Toxicity profiling: Limited data on ecotoxicological impacts necessitate comprehensive studies.

  • Advanced characterization: X-ray crystallography and computational modeling to elucidate solid-state behavior .

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